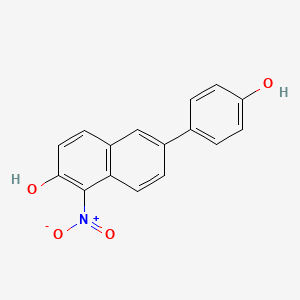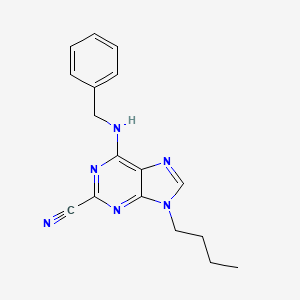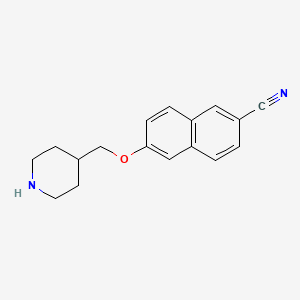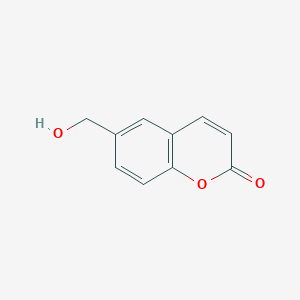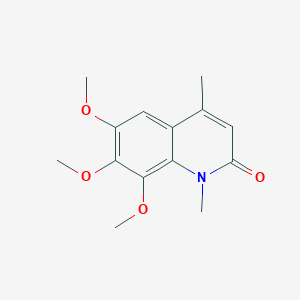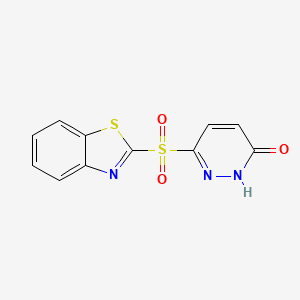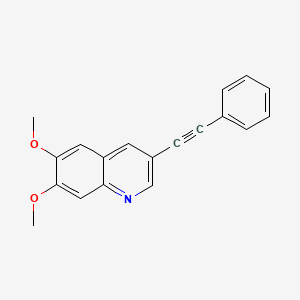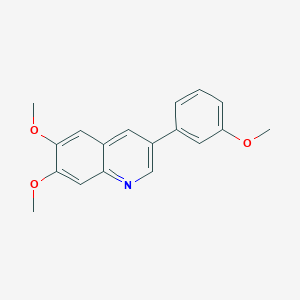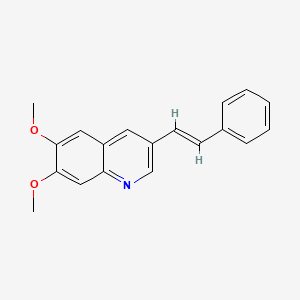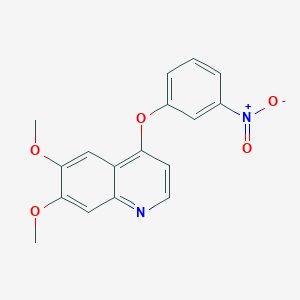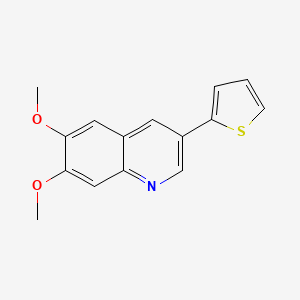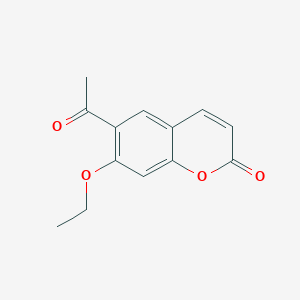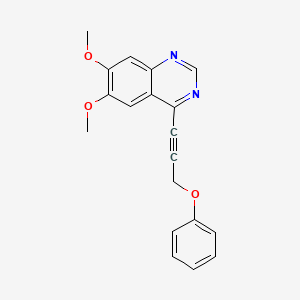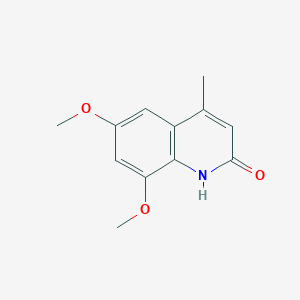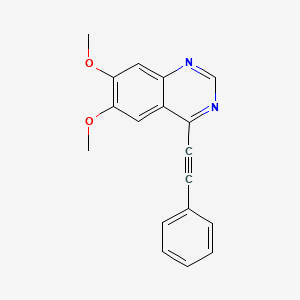
6,7-Dimethoxy-4-(2-phenylethynyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(2-phenylethynyl)quinazoline is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.316 g/mol . It belongs to the quinazoline family, which is known for its wide range of biological activities and chemical reactivities . This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups at positions 6 and 7 and a phenylethynyl group at position 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(2-phenylethynyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and phenylacetylene.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(2-phenylethynyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the phenylethynyl group.
Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction can yield hydrogenated quinazoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-4-(2-phenylethynyl)quinazoline has several scientific research applications, including:
Chemistry
Synthesis of Novel Compounds: It serves as a building block for the synthesis of novel quinazoline derivatives with potential biological activities.
Biology
Protein Kinase Inhibition: The compound has been studied for its potential to inhibit protein kinases, which are enzymes involved in various cellular processes.
Medicine
Anticancer Activity: Quinazoline derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(2-phenylethynyl)quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinazoline: This compound is similar in structure but has an anilino group instead of a phenylethynyl group.
6,7-Dimethoxy-4-methylquinazoline: This derivative has a methyl group at position 4 instead of a phenylethynyl group.
Uniqueness
6,7-Dimethoxy-4-(2-phenylethynyl)quinazoline is unique due to its phenylethynyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
167410-40-4 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(2-phenylethynyl)quinazoline |
InChI |
InChI=1S/C18H14N2O2/c1-21-17-10-14-15(9-8-13-6-4-3-5-7-13)19-12-20-16(14)11-18(17)22-2/h3-7,10-12H,1-2H3 |
InChI Key |
ASHKAXPHUUQQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C#CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


